5-(Piperazin-1-yl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Molecules
The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry. Its prevalence in nature is underscored by its presence as a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA. This inherent biological relevance has inspired chemists to explore the therapeutic potential of synthetic pyrimidine derivatives.
The versatility of the pyrimidine scaffold lies in its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. nih.gov This interactive capacity, coupled with the numerous sites available for chemical modification, has led to the development of pyrimidine-containing drugs with a wide array of pharmacological activities. researchgate.net These include antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.net The pyrimidine nucleus is a key feature in numerous approved drugs, highlighting its importance in the development of clinically effective molecules.
Role of Piperazine (B1678402) Moieties in Pharmaceutical Design
Piperazine, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, is another mainstay in pharmaceutical design. nih.gov Its inclusion in a drug candidate's structure can confer several advantageous properties. The basic nitrogen atoms of the piperazine ring can be readily protonated at physiological pH, which can enhance aqueous solubility and improve pharmacokinetic profiles. nih.gov
Furthermore, the piperazine moiety is a versatile linker that can be functionalized at either or both nitrogen atoms, allowing for the introduction of various substituents to modulate a compound's biological activity, selectivity, and physicochemical properties. The piperazine ring is a common feature in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. nih.gov
Overview of Pyrimidine-Piperazine Hybrid Compounds in Drug Discovery
The conjugation of pyrimidine and piperazine rings has yielded a rich and diverse chemical space for drug discovery. nih.gov The rationale behind this molecular hybridization is to combine the potent and varied biological activities of the pyrimidine scaffold with the favorable pharmacokinetic properties and synthetic tractability of the piperazine moiety. nih.gov This strategy has proven to be highly successful, leading to the identification of numerous pyrimidine-piperazine hybrids with significant therapeutic potential.
These hybrid compounds have been investigated for a wide range of applications, including as kinase inhibitors for the treatment of cancer, as antagonists of G-protein coupled receptors for neurological disorders, and as antimicrobial agents. The modular nature of the pyrimidine-piperazine scaffold allows for systematic structure-activity relationship (SAR) studies, enabling researchers to fine-tune the properties of these compounds to achieve desired therapeutic effects. The focus of this article, 5-(Piperazin-1-yl)pyrimidine, represents a core structure within this important class of hybrid molecules.
Interactive Data Table: Representative Pyrimidine-Piperazine Derivatives and their Biological Targets
| Compound Name | Structure | Biological Target(s) | Therapeutic Area |
| 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | ![]() | 5-HT₇ Receptor | Neurology |
| 5-Methoxy-4-(piperazin-1-yl)pyrimidine | ![]() | Kinases, Acetylcholinesterase | Oncology, Neurology |
| 2-(4-Benzylpiperazin-1-yl)-4-(3-furyl)pyrimidine | ![]() | 5-HT₇ Receptor | Neurology |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-3-12(4-2-9-1)8-5-10-7-11-6-8/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECWNGIPDUINQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452929 | |
| Record name | 5-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202135-70-4 | |
| Record name | 5-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 5 Piperazin 1 Yl Pyrimidine Derivatives
Impact of Substitutions on Pyrimidine (B1678525) Ring for Biological Activity
Substitutions on the pyrimidine ring are a key determinant of the pharmacological profile of these compounds. The position of the piperazine (B1678402) ring attachment and the nature of other substituents on the pyrimidine core significantly modulate biological activity. nih.gov
The point of attachment of the piperazine moiety to the pyrimidine or its fused heterocyclic systems is crucial for activity. For instance, in a series of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, the piperazine group was appended at the C5-position to explore adenosine (B11128) receptor affinity. nih.gov Similarly, in studies on thiazolo[5,4-d]pyrimidines, the piperazine moiety was attached at the C5-position to develop A2A adenosine receptor antagonists. nih.gov
In other systems, different substitution patterns are explored. A series of potent inflammatory caspase inhibitors were developed from a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, highlighting the importance of the C4-piperazine substitution. nih.govx-mol.com Meanwhile, studies on 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine as a ligand for 5-HT7 receptors underscore the relevance of C2-piperazine substitution. researchgate.net These examples demonstrate that the optimal position for the piperazine ring is highly dependent on the specific scaffold and the intended biological target.
The introduction of other substituents on the pyrimidine core can drastically alter biological activity. In the development of adenosine A2A receptor inverse agonists, a 2-(furan-2-yl) group on a thiazolo[5,4-d]pyrimidine (B3050601) core was found to be a key structural feature. nih.govmdpi.com In a different study, 4-substituted-6-(thiophen-2-yl)pyrimidines were synthesized, where various substituted phenyl groups at the C4-position and a thiophene (B33073) ring at the C6-position were evaluated for antimicrobial activity. nih.gov
For 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, the presence of a phenyl group at the C2-position was a constant feature in a study targeting adenosine receptors. nih.gov The structure-activity relationship of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors also highlights the importance of specific substituents in enhancing inhibitory activity. researchgate.net These findings collectively indicate that the size, electronics, and nature of heteroaryl and alkyl groups on the pyrimidine ring are critical for modulating the potency and selectivity of these compounds.
Role of Piperazine Moiety Modifications in Receptor Binding and Enzyme Inhibition
Modifications to the piperazine ring itself, particularly at the N4-position, are a cornerstone of SAR studies for this class of compounds. These changes directly impact interactions with receptor binding pockets and enzyme active sites. nih.gov
The substituent on the distal nitrogen of the piperazine ring plays a pivotal role in determining affinity and selectivity. In one study on pyrazolo[4,3-d]pyrimidines, various N-substituted piperazine moieties were introduced at the C5-position. nih.gov While these derivatives were expected to target the A2A adenosine receptor, they surprisingly showed no significant affinity for it, instead binding to the A1 adenosine receptor subtype in the high nanomolar range. nih.govresearchgate.net
Conversely, in a series of 7-amino-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidines, N-substitutions on the piperazine ring were critical for A2A receptor affinity. nih.gov Appending a phenyl or benzyl (B1604629) group was well-tolerated, but a longer phenylethyl group led to a decrease in binding activity. nih.gov The introduction of an ethylamine (B1201723) linker between the piperazine and a phenyl group, as seen in compound 11 , resulted in the highest A2A receptor binding affinity (Ki = 8.62 nM). nih.govmdpi.com Similarly, for inflammatory caspase inhibitors based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold, varying the N-substituent on the piperazine ring led to the identification of potent pan-inhibitors, with an ethylbenzene (B125841) derivative showing low nanomolar Ki values. nih.gov
The following table summarizes the effect of N-substitutions on the piperazine ring for different pyrimidine scaffolds targeting adenosine receptors.
| Scaffold | Piperazine Position | N-Substitution | Target | Activity (Ki) |
| 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine | C5 | 4-Methyl | hA1 AR | 468 nM |
| 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine | C5 | 4-Ethyl | hA1 AR | 315 nM |
| 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine | C5 | 4-Phenyl | hA1 AR | 363 nM |
| 7-amino-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine | C5 | 4-Phenyl | hA2A AR | 29.5 nM |
| 7-amino-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine | C5 | 4-Benzyl | hA2A AR | 27.6 nM |
| 7-amino-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine | C5 | 4-(2-Phenylethyl) | hA2A AR | 164 nM |
| 7-amino-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine | C5 | 4-(Furan-2-carbonyl) | hA2A AR | 68.3 nM |
Data sourced from multiple studies. nih.govnih.gov
The three-dimensional structure and conformational flexibility of the piperazine ring and its substituents are critical for optimal interaction with biological targets. The piperazine ring typically adopts a chair conformation, which positions the N-substituents in specific spatial orientations. researchgate.net A conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity was performed to determine the model bioactive conformations, leading to the design of a pharmacophore model that characterizes the ideal binding features. nih.gov
Molecular modeling studies are often employed to understand these conformational effects. For pyrazolo[4,3-d]pyrimidine derivatives targeting adenosine receptors, molecular docking was used to rationalize the experimental binding data. nih.gov Similarly, molecular docking has been used to elucidate the binding interactions of pyrimidine derivatives with other targets, such as equilibrative nucleoside transporters (ENTs). polyu.edu.hk These computational approaches help to visualize how the conformation of the piperazine moiety and its substituents fit into the binding site, thereby influencing binding affinity.
SAR Studies in Specific Therapeutic Areas
The versatility of the 5-(piperazin-1-yl)pyrimidine scaffold has led to its investigation in numerous therapeutic areas. The SAR principles discussed above have been applied to optimize derivatives for specific diseases.
Adenosine Receptor Antagonists: As detailed previously, extensive SAR studies have been conducted on pyrazolo[4,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives. nih.govnih.gov For the pyrazolo[4,3-d]pyrimidine series, homologation of a 5-benzylamino group to a 5-phenethylamino group caused a drastic reduction in hA2A affinity but increased hA1 affinity, yielding a selective hA1 receptor ligand. nih.gov In the thiazolo[5,4-d]pyrimidine series, spacing the piperazine residue from the core with an ethylamino linker generally improved binding affinity for the hA2A receptor. nih.gov These antagonists have potential applications in neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com
Kinase Inhibitors for Cancer: Pyrazolo[1,5-a]pyrimidines and other fused pyrimidines are a notable class of protein kinase inhibitors. nih.govmdpi.com SAR studies have highlighted how different substituent patterns influence their inhibitory effects on kinases like EGFR, B-Raf, and Lck. nih.govresearchgate.net For instance, in one series of Lck inhibitors, an isobutyl carbamate (B1207046) substituent on a phenyl group at the C6-position of a pyrazolo[1,5-a]pyrimidine (B1248293) core, combined with a piperazine at the C3-position, was optimized for potent activity. researchgate.net
Inflammatory Caspase Inhibitors: In a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives, variation of the aryl substituent on the piperazine ring was explored to develop inhibitors of inflammatory caspases-1, -4, and -5. nih.govx-mol.com The studies revealed that an ethylbenzene derivative was a potent, pan-selective inhibitor, while other analogs showed selectivity for caspase-5. These compounds act as non-competitive, time-dependent inhibitors and represent a promising class of agents for treating inflammatory diseases. nih.gov
Antimicrobial Agents: Pyrimidine-linked piperazine derivatives have also been evaluated for their antimicrobial properties. In one study, a series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and their 2-(4-phenylpiperazin-1-yl) counterparts were synthesized. nih.gov The nature of the substituent at the C4-position of the pyrimidine ring and the substituent on the piperazine nitrogen influenced the antibacterial and antifungal activity, with several compounds showing good activity against various bacterial and fungal strains. nih.gov
Serotonin (B10506) Receptor Ligands (e.g., 5-HT7)
The this compound moiety is a key structural element in the design of antagonists for the 5-HT7 serotonin receptor. Extensive SAR studies have been conducted on a series of piperazin-1-yl substituted unfused heterobiaryls, using 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine as a model ligand to understand the structural requirements for high binding affinity. nih.govnih.gov
Key findings from these investigations include:
Piperazine Moiety : The piperazine ring is considered a crucial component for 5-HT7 receptor affinity. Its replacement with piperidine (B6355638) or morpholine, which lack a second basic nitrogen atom, results in a complete loss of affinity. Introducing a homopiperazine (B121016) ring leads to a moderate affinity, indicating that the specific geometry and basicity of the piperazine are optimal. nih.gov
Pyrimidine Core and Substitutions : The pyrimidine ring itself can be modified. Substitution at the 6-position of the pyrimidine core with an alkyl group, such as ethyl or butyl, substantially increases binding affinity. nih.gov While the pyrimidine core is effective, it can be replaced with a pyridine (B92270) ring without a dramatic loss of binding affinity, suggesting that both nitrogen atoms in the central ring are not strictly necessary for receptor interaction. nih.gov
Heteroaryl Group : The 4-(3-furyl) moiety attached to the pyrimidine ring is critical for high 5-HT7 binding affinity. Changes to this part of the molecule often lead to a significant decrease in potency. nih.gov
The antagonistic properties of high-affinity compounds like the ethylpyrimidine and butylpyrimidine analogs have been confirmed in functional assays. nih.gov These studies highlight a clear SAR profile where the piperazine ring, specific substitutions on the pyrimidine core, and the nature of the heteroaryl group collectively determine the affinity and selectivity for the 5-HT7 receptor.
Table 1: SAR of this compound Derivatives at 5-HT7 Receptors
| Compound/Modification | Core Structure | Key Substituent(s) | 5-HT7 Binding Affinity (Ki, nM) |
|---|---|---|---|
| Model Ligand (2) | Pyrimidine | 4-(3-furyl), 2-(4-methylpiperazin-1-yl) | 49 |
| Ethylpyrimidine (12) | Pyrimidine | 6-ethyl substitution | 2 |
| Butylpyrimidine (13) | Pyrimidine | 6-butyl substitution | 1 |
| Pyridine Analog (51) | Pyridine | 4-(3-furyl), 2-(4-methylpiperazin-1-yl) | 17 |
| Pyridine Analog (57) | Pyridine | 6-(3-furyl), 2-(4-methylpiperazin-1-yl) | 8 |
| Homopiperazine Analog (42) | Pyrimidine | 4-(3-furyl), 2-(4-methylhomopiperazin-1-yl) | 148 |
| Piperidine Analog (43) | Pyrimidine | 4-(3-furyl), 2-(4-methylpiperidin-1-yl) | >10000 |
| Morpholine Analog (44) | Pyrimidine | 4-(3-furyl), 2-(4-methylmorpholin-1-yl) | >10000 |
Adenosine Receptor Ligands (e.g., A1, A2A)
The pyrimidine framework, particularly when fused into systems like thiazolo[5,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines, serves as a scaffold for potent adenosine receptor (AR) antagonists. The incorporation of a piperazine moiety at the 5-position has been a successful strategy for developing selective A2A and A1 receptor ligands. nih.govresearchgate.net
SAR studies on a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives revealed the following:
Piperazine at Position 5 : Attaching a piperazine ring at the 5-position, either directly or via a linker, is a key strategy. nih.gov
Linker and Substituents : The presence and nature of a linker between the pyrimidine core and the piperazine ring significantly impact affinity. For instance, in a series of A2A antagonists, an ethylamino spacer between the core and a 4-phenylpiperazin-1-yl group yielded a compound with high A2A binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM). nih.gov
A1 Affinity : In a different series based on a 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine core, derivatives with a 5-(N4-substituted-piperazin-1-yl) moiety consistently bind to the hA1 AR subtype with affinities in the high nanomolar range. researchgate.net In this series, a simple 5-phenethylamino substitution resulted in nanomolar affinity (Ki = 11 nM) and high selectivity for the hA1 AR. researchgate.net
These findings demonstrate that the 5-piperazino-pyrimidine scaffold can be fine-tuned through modifications on the piperazine ring and the use of linkers to achieve high affinity and selectivity for either A1 or A2A adenosine receptor subtypes.
Table 2: SAR of Piperazino-Pyrimidine Derivatives at Adenosine Receptors
| Compound | Core Structure | Moiety at Position 5 | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| Compound 11 | Thiazolo[5,4-d]pyrimidine | N5-(2-(4-phenylpiperazin-1-yl)ethyl) | hA2A | 8.62 |
| Compound 6 | Pyrazolo[4,3-d]pyrimidine | 5-phenethylamino | hA1 | 11 |
| Compound 5 | Pyrazolo[4,3-d]pyrimidine | 5-benzylamino | hA1 | 25 |
| Compound 5 | Pyrazolo[4,3-d]pyrimidine | 5-benzylamino | hA2A | 123 |
| Compound 12 | Pyrazolo[4,3-d]pyrimidine | 5-(4-hydroxyphenethylamino) | hA2A | 150 |
Kinase Inhibitors (e.g., MARK4, Trk, EGFR)
The versatile this compound scaffold is also integral to the design of inhibitors for several protein kinases implicated in cancer and neurodegenerative diseases.
MARK4 Inhibitors : A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives have been synthesized and identified as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease. nih.gov
Core Structure : The 4,6-disubstituted pyrimidine ring with a piperazine linker is the foundational structure.
Piperazine Substitution : The key point of variation is the arylsulfonyl group attached to the distal nitrogen of the piperazine. The nature of the substituent on the aryl ring influences the inhibitory activity.
Activity : These compounds exhibit IC50 values in the micromolar range against the MARK4 enzyme. Computational studies, including molecular docking and dynamics simulations, confirm that these inhibitors bind to the ATP-binding pocket of MARK4. nih.govdoaj.org
Trk Inhibitors : The pyrimidine core, often as part of a fused pyrazolo[1,5-a]pyrimidine system, is a prominent framework for Tropomyosin Receptor Kinase (Trk) inhibitors. mdpi.comnih.gov While not always a direct this compound, related 4-aminopyrimidine (B60600) structures show the relevance of this class.
Hinge Interaction : The pyrimidine moiety is often essential for forming a critical hinge interaction with residues like Met592 in the kinase domain. mdpi.com
SAR of Substituents : In a series of 4-aminopyrimidine derivatives, SAR studies demonstrated that halogen substitutions on a phenyl group attached to the core improved potency. The stereochemistry of substituents on the amino group was also found to be crucial for activity. nih.gov
EGFR Inhibitors : Fused pyrimidine systems are a cornerstone of many Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov The piperazine moiety frequently appears in these structures, contributing to potency and favorable pharmacokinetic properties.
Oxazolo[5,4-d]pyrimidines : In one series, SAR analysis revealed that a phenyl ring at the C(2) position substituted with a methylpiperazine moiety is preferred for antiproliferative activity. mdpi.com A potent inhibitor from this class, which targets EGFR C797S resistance mutations, incorporates a 2-[4-(4-methylpiperazin-1-yl)phenyl] group. mdpi.com
Pyrazolo[3,4-d]pyrimidines : Newly synthesized derivatives of this scaffold have shown significant EGFR tyrosine kinase inhibitory activity, with IC50 values as low as 0.034 µM. semanticscholar.org Molecular docking studies confirm that these compounds fit within the EGFR binding site. semanticscholar.org
The recurring presence of the piperazine-pyrimidine motif across these diverse kinase inhibitors underscores its utility as a privileged scaffold for engaging the ATP-binding site.
Table 3: SAR of Piperazino-Pyrimidine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Key Structural Features | Representative Activity |
|---|---|---|---|
| 4-(4-(Arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines | MARK4 | Pyrimidine core with substituted piperazine | IC50 values in the µM range |
| 4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide (5) | MARK4 | Pyrimidine core with substituted piperazine | IC50 = 5.35 µM |
| 4-Aminopyrimidines (AZ23) | TrkA/B | 4-aminopyrimidine core | IC50 = 0.002 µM (TrkA) |
| Oxazolo[5,4-d]pyrimidines (9) | EGFR (mutant) | 2-[4-(4-methylpiperazin-1-yl)phenyl]oxazolo[5,4-d]pyrimidine | IC50 = 0.113 nM (EGFR d19/CS) |
| Pyrazolo[3,4-d]pyrimidines (16) | EGFR | Pyrazolo[3,4-d]pyrimidine core | IC50 = 0.034 µM |
Pharmacological and Biological Activities of 5 Piperazin 1 Yl Pyrimidine Derivatives
Receptor Binding and Modulation
Derivatives of 5-(piperazin-1-yl)pyrimidine have demonstrated significant affinity and modulatory effects on several important receptor families, particularly those involved in neurotransmission.
The interaction of pyrimidine-piperazine derivatives with serotonin (B10506) (5-HT) receptors is a well-documented area of research. The metabolite 1-(2-pyrimidinyl)piperazine (1-PP), derived from azapirone drugs like buspirone, has been shown to interact with 5-HT1A receptors. caymanchem.com Studies have demonstrated that 1-(2-pyrimidinyl)piperazine can reduce the amplitude of electrically stimulated excitatory post-synaptic potentials in the rat hippocampal CA1 region. This effect is blocked by the 5-HT1A antagonist spiroxatrine, confirming the involvement of the 5-HT1A receptor. caymanchem.com Furthermore, various arylpiperazine derivatives containing a pyrimidine (B1678525) moiety have been synthesized and evaluated for their binding to multiple serotonin receptors, including 5-HT2A and 5-HT2C, alongside the serotonin transporter. researchgate.net The structural flexibility of the arylpiperazine scaffold allows for modifications that can tune the affinity for different 5-HT receptor subtypes. lookchem.com
| Compound | Target | Activity | Key Findings |
|---|---|---|---|
| 1-(2-pyrimidinyl)piperazine (1-PP) | 5-HT1A Receptor | Functional Antagonist | Depresses excitatory synaptic transmission in the hippocampus. caymanchem.com |
| Arylpiperazine-pyrimidine 4-carboxamides | 5-HT2A, 5-HT2C, SERT | Ligand | Demonstrated binding to serotonin receptors and the serotonin transporter. researchgate.net |
Certain pyrimidinylpiperazine compounds are potent antagonists of adrenergic receptors. The metabolite 1-(2-pyrimidinyl)piperazine (1-PP) is a notable antagonist of α2-adrenergic receptors, with a pA2 value of 6.8 in rat brain synaptosomes. caymanchem.com The α2-adrenoceptor antagonist activity of drugs such as ipsapirone (B1662301) and gepirone (B1671445) is attributed to this common metabolite. caymanchem.com Research has also focused on modifying arylpiperazine structures to reduce affinity for α1-adrenergic receptors while retaining high affinity for other targets like the 5-HT1A receptor, thereby improving selectivity. acs.org
| Compound | Target | Activity | Affinity (pA2) |
|---|---|---|---|
| 1-(2-pyrimidinyl)piperazine (1-PP) | α2-Adrenergic Receptor | Antagonist | 6.8 caymanchem.com |
Thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing a piperazine (B1678402) moiety have been identified as potent and selective antagonists and inverse agonists of the human A2A adenosine (B11128) receptor. nih.govnih.govmdpi.com In one study, a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidines with piperazine linkers at position 5 were synthesized and evaluated. Several of these compounds displayed high affinity for the hA2A receptor. nih.gov Notably, the compound 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibited a high binding affinity (Ki) of 8.62 nM and potent inverse agonist activity (IC50) of 7.42 nM for the A2A receptor. nih.govnih.gov In contrast, research into azolo[1,5-a]pyrimidine derivatives has aimed to identify antagonists for the A1 adenosine receptor. rrpharmacology.ru
| Compound | Target | Activity | Binding Affinity (Ki) | Potency (IC50) |
|---|---|---|---|---|
| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | A2A Adenosine Receptor | Inverse Agonist | 8.62 nM nih.govnih.gov | 7.42 nM nih.govnih.gov |
The piperazine ring is a recognized pharmacophore that confers activity at a wide range of neurotransmitter receptors. ijrrjournal.com Derivatives of piperazine have been investigated for their effects on histamine (B1213489) and dopamine (B1211576) receptors, among others. The versatility of the piperazine scaffold allows for its incorporation into various molecular frameworks, including those with a pyrimidine core, to target different receptors within the central nervous system. ijrrjournal.com This broad activity profile makes pyrimidine-piperazine compounds a subject of interest for developing agents that can modulate multiple neurotransmitter systems. semanticscholar.org
G protein-coupled receptor 119 (GPR119) has emerged as a target for metabolic disorders. A series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives were synthesized and identified as novel GPR119 agonists. nih.gov One compound from this series, 9i, showed highly potent agonistic activity in cells over-expressing human GPR119. nih.gov The activation of GPR119 by these agonists leads to improved glucose tolerance and promotes insulin (B600854) secretion. nih.govnih.gov Other related pyrimidine structures, such as pyrimido[5,4-b] nih.govnih.govoxazine derivatives, have also been optimized as potent GPR119 agonists, demonstrating strong EC50 values. tandfonline.com
| Compound Series | Target | Activity | Key Findings |
|---|---|---|---|
| 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives | GPR119 | Agonist | Compound 9i showed high potent agonistic activity. nih.gov |
| Pyrimido[5,4-b] nih.govnih.govoxazine derivatives | GPR119 | Agonist | Demonstrated potent EC50 values (e.g., 12 nM and 13 nM for compounds 15 and 10, respectively). tandfonline.com |
Enzyme Inhibition
In addition to receptor modulation, this compound derivatives have been developed as inhibitors of specific enzymes. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidase A (MAO-A) and B (MAO-B). nih.govresearchgate.net Within this series, compounds 2j (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate) and 2m (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate) were identified as selective MAO-A inhibitors, with IC50 values of 23.10 µM and 24.14 µM, respectively. nih.govresearchgate.net
| Compound | Target Enzyme | Activity | Potency (IC50) |
|---|---|---|---|
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) | MAO-A | Selective Inhibitor | 23.10 µM nih.govresearchgate.net |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) | MAO-A | Selective Inhibitor | 24.14 µM nih.govresearchgate.net |
Kinase Inhibitors
Derivatives of this compound have emerged as promising candidates for the inhibition of several kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer and neurodegenerative disorders.
MARK4: A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Microtubule Affinity-Regulating Kinase 4 (MARK4), a key enzyme implicated in Alzheimer's disease. nih.gov An ATPase inhibition assay revealed that these compounds exhibit inhibitory activity against MARK4 in the micromolar range. nih.gov In-silico molecular docking and molecular dynamics simulations further supported these findings, identifying specific derivatives as having a high affinity for the MARK4 enzyme, suggesting they are a strong starting point for developing novel anti-Alzheimer's drugs. nih.gov
Trk: While direct studies on this compound derivatives as Tropomyosin receptor kinase (Trk) inhibitors are limited, related pyrimidine-based scaffolds have shown significant promise. A series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were designed to overcome clinical resistance to second-generation Trk inhibitors. mdpi.com One of the most potent compounds from this series demonstrated IC50 values of 2.3 nM, 0.4 nM, and 0.5 nM against TRKAG667C, TRKAF589L, and TRKAG595R mutants, respectively, showing a significant increase in potency compared to the existing inhibitor selitrectinib. mdpi.com This compound also showed favorable pharmacokinetic properties and significant tumor growth inhibition in xenograft mouse models, marking it as a promising lead for overcoming acquired resistance. mdpi.com
EGFR: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. New pyrimidine-5-carbonitrile based derivatives have been designed and synthesized as EGFR inhibitors. researchgate.net One particular compound from this series emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM, comparable to the reference drug erlotinib (B232) (IC50 = 2.83 ± 0.05 nM). researchgate.net This compound also exhibited excellent anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC50 values of 3.56, 5.85, and 7.68 μM, respectively. researchgate.net Further studies showed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis in HepG2 cells. researchgate.net
COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs. Certain pyrimidine derivatives have been investigated as selective COX-2 inhibitors. nih.gov Two such derivatives, L1 and L2, demonstrated high selectivity for COX-2 over COX-1, with performance comparable to meloxicam (B1676189) and superior to piroxicam. nih.gov These compounds also showed dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth and a reduction in reactive oxygen species (ROS) levels, confirming their antioxidant properties. nih.gov In another study, a series of pyrimidine-5-carbonitrile derivatives were evaluated for their COX-2 inhibitory activity. Compounds 3b, 5b, and 5d were identified as the most active, with IC50 values of 0.20 ± 0.01, 0.18 ± 0.01, and 0.16 ± 0.01 µM, respectively, showing potency nearly equal to Celecoxib.
Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines | MARK4 | IC50 values in the micromolar range against MARK4. | nih.gov |
| 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidines | TrkA (mutants) | Compound 5n showed IC50 values of 2.3 nM (TRKAG667C), 0.4 nM (TRKAF589L), and 0.5 nM (TRKAG595R). | mdpi.com |
| Pyrimidine-5-carbonitriles | EGFR | Compound 10b exhibited an IC50 of 8.29 ± 0.04 nM. | researchgate.net |
| Pyrimidine Derivatives (L1, L2) | COX-2 | High selectivity for COX-2, comparable to meloxicam. | nih.gov |
| Pyrimidine-5-carbonitriles | COX-2 | Compounds 3b , 5b , and 5d showed IC50 values of 0.20, 0.18, and 0.16 µM, respectively. |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as potential AChE inhibitors. The biological evaluation of these compounds, using Ellman's method, revealed that most of them displayed moderate inhibitory activity against AChE in vitro.
Among the synthesized compounds, one derivative, compound 6g , was identified as the most potent inhibitor with an IC50 value of 0.90 μM. This compound also demonstrated an 8.3-fold selectivity for AChE over butyrylcholinesterase (BuChE), indicating its potential as a selective AChE inhibitor. Kinetic studies revealed that compound 6g acts as a mixed-type inhibitor, involving both competitive and non-competitive inhibition mechanisms. Molecular docking studies further supported these findings, illustrating the binding interactions of the compound with both AChE and BuChE. Other piperazine derivatives have also been investigated, showing IC50 values for AChE inhibition in the range of 4.59-6.48 µM.
Table 2: Acetylcholinesterase Inhibitory Activity of Pyrimidine Derivatives
| Compound Series | Most Potent Compound | AChE IC50 | BuChE IC50 | Selectivity (AChE/BuChE) | Reference |
|---|---|---|---|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides | 6g | 0.90 µM | 7.53 µM | 8.3-fold | |
| Piperazine derivatives | Not specified | 4.59-6.48 µM | 4.85-8.35 µM | Not specified |
Anti-infective Properties
The this compound core is also a valuable pharmacophore for the development of agents to combat infectious diseases, with derivatives showing a broad spectrum of activity against bacteria, fungi, viruses, and parasites.
Antibacterial Activity
Several studies have highlighted the antibacterial potential of pyrimidine-piperazine derivatives. In one study, newly synthesized thiophene-substituted pyrimidine derivatives incorporating a piperazine moiety were screened for their antibacterial activity. mdpi.com Compounds 4b , 4d , 5a , and 5b demonstrated good activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. mdpi.com
In another investigation, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine were synthesized and evaluated. These compounds exhibited moderate to potent antibacterial activity against a panel of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL. Notably, compound 7j from this series showed an eight-fold stronger inhibitory effect than linezolid (B1675486) against certain strains, with an MIC value of 0.25 µg/mL.
Table 3: Antibacterial Activity of Pyrimidine-Piperazine Derivatives
| Compound Series | Active Compounds | Tested Bacteria | Activity | Reference |
|---|---|---|---|---|
| Thiophene-substituted pyrimidines | 4b, 4d, 5a, 5b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good activity at 40 μg/ml | mdpi.com |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | 6a-m | Gram-positive bacteria | MICs: 2-32 µg/mL | |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | 7j | Gram-positive bacteria | MIC: 0.25 µg/mL |
Antifungal Activity
The same series of thiophene-substituted pyrimidine derivatives with a piperazine moiety also exhibited significant antifungal properties. mdpi.com Compounds 4a , 4d , 4e , 5c , and 5e showed notable activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigates, and Candida albicans at a concentration of 40 μg/ml. mdpi.com Another study synthesized a series of novel pyrimidine derivatives containing an amide moiety and tested their in vitro antifungal activities against several plant pathogenic fungi. Compounds 5f and 5o from this series exhibited a 100% inhibition rate against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (85.1%). Specifically, compound 5o showed excellent activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, significantly better than Pyrimethanil (32.1 μg/ml).
Table 4: Antifungal Activity of Pyrimidine-Piperazine Derivatives
| Compound Series | Active Compounds | Tested Fungi | Activity | Reference |
|---|---|---|---|---|
| Thiophene-substituted pyrimidines | 4a, 4d, 4e, 5c, 5e | A. niger, P. notatum, A. fumigates, C. albicans | Significant activity at 40 μg/ml | mdpi.com |
| Pyrimidine-amides | 5f, 5o | Phomopsis sp. | 100% inhibition rate | |
| Pyrimidine-amides | 5o | Phomopsis sp. | EC50: 10.5 μg/ml |
Antiviral Activity (e.g., Anti-HIV)
The piperazine and pyrimidine moieties are present in several known antiviral agents. Research has shown that bis(heteroaryl) piperazine derivatives are potent anti-HIV drugs. mdpi.com A study focused on diarylpyrimidine derivatives bearing a piperazine sulfonyl group identified them as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The newly synthesized compounds showed moderate to excellent antiretroviral activity against wild-type HIV-1, with EC50 values ranging from 0.65 μM to 0.0014 μM. Compounds 18a1 (EC50 = 0.0018 μM) and 18b1 (EC50 = 0.0014 μM) were the most potent, outperforming several control drugs including Efavirenz, Nevirapine, and Doravirine. Compound 18b1 also demonstrated single-digit nanomolar potency against five mutant HIV-1 strains and showed improved water solubility and pharmacokinetic properties compared to currently approved diarylpyrimidine NNRTIs.
Table 5: Anti-HIV Activity of Diarylpyrimidine-Piperazine Derivatives
| Compound | Target | EC50 (Wild-Type HIV-1) | Key Findings | Reference |
|---|---|---|---|---|
| 18a1 | HIV-1 RT | 0.0018 µM | More potent than Efavirenz, Nevirapine, and Doravirine. | |
| 18b1 | HIV-1 RT | 0.0014 µM | More potent than control drugs; also potent against 5 mutant strains. |
Antiplasmodial Activity
Malaria remains a significant global health issue, and the development of new antiplasmodial agents is crucial. Aminoquinoline-pyrimidine-based hybrids linked via an alkyl-piperazine tether have been synthesized and evaluated for their in vitro antiplasmodial activity against Plasmodium falciparum. The majority of the tested compounds were potent, with IC50 values in the range of 0.012–0.10 μM against the D6 strain and 0.016–9.83 μM against the W2 strain of P. falciparum.
Within a series of compounds with a two-carbon linker, the derivative with a 4-ethylpiperazin-1-yl substitution (7e ) was the most potent against the W2 strain. In a series with a three-carbon linker, the compound with a pyrrolidin-1-yl substitution (7i ) was the most active against both strains. Other research has also identified piperazine sulfonamides and arylpiperazines with antiplasmodial activity, with some compounds showing preferential potency against chloroquine-resistant strains.
Table 6: Antiplasmodial Activity of Pyrimidine-Piperazine Hybrids
| Compound Series | Most Active Compound | P. falciparum Strain D6 (IC50) | P. falciparum Strain W2 (IC50) | Reference |
|---|---|---|---|---|
| 4-aminoquinoline-pyrimidine hybrids | General Range | 0.012–0.10 µM | 0.016–9.83 µM | |
| Two-carbon linker series | 7e | - | Most potent in series | |
| Three-carbon linker series | 7i | Most active in series | Most active in series |
Anti-proliferative and Anticancer Efficacy
Derivatives of this compound have emerged as a significant class of compounds in oncology research, demonstrating notable anti-proliferative and anticancer properties. These molecules have been the focus of numerous studies to evaluate their efficacy and mechanisms of action against various cancer types.
In Vitro Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of this compound derivatives has been extensively evaluated against a wide array of human cancer cell lines. Research has consistently shown that these compounds can inhibit cancer cell proliferation at low micromolar to nanomolar concentrations.
One novel piperazine derivative, identified as C505, demonstrated potent anti-cancer activity with Growth Inhibition 50 (GI₅₀) values of 0.155 µM in HeLa (cervical cancer), 0.058 µM in K562 (leukemia), and 0.055 µM in AGS (gastric cancer) cell lines. nih.gove-century.us Another compound, 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was also found to be highly cytotoxic to U87 (glioblastoma) and HeLa cells, with IC₅₀ values below 50 nM. d-nb.info
Furthermore, quinolinequinones linked with a piperazine moiety have been investigated. The derivative QQ1 was particularly effective against ACHN renal cancer cells, displaying an IC₅₀ value of 1.55 µM. nih.gov In a different study, new Triapine analogs incorporating a piperazine ring showed significant anti-proliferative activity. nih.gov The most active among these, compound L³, exhibited IC₅₀ values ranging from 0.12 to 0.2 µM across various cancer lines, including HCT116 p53+/+ colon cancer cells. nih.gov
Vindoline–piperazine conjugates have also shown significant antiproliferative effects. nih.gov Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine (compound 23) was most effective against the MDA-MB-468 breast cancer cell line with a GI₅₀ of 1.00 μM. nih.gov Another conjugate with 1-bis(4-fluorophenyl)methyl piperazine (compound 25) was most potent against the HOP-92 non-small cell lung cancer cell line, showing a GI₅₀ of 1.35 μM. nih.gov
Additionally, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested. nih.gov Among them, compounds 6d, 6e, and 6i displayed good activity against Colo-205 (colon cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma) cell lines. nih.gov
| Compound | Cancer Cell Line | Cell Line Type | Activity (IC₅₀/GI₅₀) | Source |
|---|---|---|---|---|
| C505 | HeLa | Cervical Cancer | 0.155 µM | nih.gove-century.us |
| C505 | K562 | Leukemia | 0.058 µM | nih.gove-century.us |
| C505 | AGS | Gastric Cancer | 0.055 µM | nih.gove-century.us |
| CB01 | U87 | Glioblastoma | < 50 nM | d-nb.info |
| CB01 | HeLa | Cervical Cancer | < 50 nM | d-nb.info |
| L³ (Triapine Analog) | HCT116 p53+/+ | Colon Cancer | 0.12–0.2 µM | nih.gov |
| QQ1 | ACHN | Renal Cancer | 1.55 µM | nih.gov |
| Compound 23 (Vindoline Conjugate) | MDA-MB-468 | Breast Cancer | 1.00 µM | nih.gov |
| Compound 25 (Vindoline Conjugate) | HOP-92 | Non-Small Cell Lung Cancer | 1.35 µM | nih.gov |
Mechanism of Action in Cancer Cells (e.g., Cell Cycle Disturbance, Apoptosis Induction)
The anticancer effects of this compound derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.
Apoptosis Induction: Multiple studies have confirmed that these derivatives trigger apoptosis through various signaling pathways. The compound C505 induces caspase-dependent apoptosis by inhibiting several key cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. nih.gove-century.usresearchgate.net Similarly, the derivative known as PCC was found to induce apoptosis in liver cancer cells by activating both the intrinsic and extrinsic pathways, as evidenced by the activation of caspase-9 and caspase-8, respectively. nih.gov
The derivative CB01 specifically triggers the intrinsic mitochondrial pathway of apoptosis. d-nb.info This is characterized by the upregulation of the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and caspase-3, without affecting caspase-8. d-nb.info This process leads to hallmark signs of apoptosis such as DNA fragmentation and nuclear condensation. d-nb.info Other research on β-elemene piperazine derivatives shows they induce apoptosis by generating reactive oxygen species (ROS) and downregulating the cellular FLICE-inhibitory protein (c-FLIP), which activates both the mitochondrial and death receptor-mediated apoptotic pathways. nih.gov
Cell Cycle Disturbance: In addition to inducing apoptosis, these compounds can disrupt the cancer cell cycle, preventing their proliferation. For instance, a Triapine analog, L⁹, was found to cause a decrease in the percentage of cells in the G0/G1 phase and an accumulation of cells in the S phase, indicating a cell cycle arrest at the G1/S checkpoint. nih.gov A ciprofloxacin (B1669076) derivative containing a piperazin-1-yl moiety was shown to induce G2/M phase cell cycle arrest in HCT116 and A549 cancer cells. iiarjournals.org This arrest was associated with the upregulation of p53 and Bax and the downregulation of Bcl-2. iiarjournals.org The quinolinequinone derivative QQ1 has also been confirmed to inhibit the proliferation of ACHN cells by inducing cell cycle arrest. nih.gov
Anti-inflammatory and Antioxidant Activities
Beyond their anticancer properties, derivatives of this compound have also been investigated for their potential anti-inflammatory and antioxidant activities. nih.govarabjchem.org The pyrimidine nucleus itself is known to be a key pharmacophore in compounds exhibiting these effects. rsc.orgnih.gov
Anti-inflammatory Activity: The anti-inflammatory effects of pyrimidines are often linked to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E₂, tumor necrosis factor-alpha (TNF-α), and nuclear factor κB (NF-κB). rsc.org Specific research on piperazinylthienylpyridazine derivatives demonstrated their anti-inflammatory potential in a carrageenan-induced paw edema model in rats, a standard test for evaluating anti-inflammatory agents. nih.gov The presence of the piperazine moiety is considered crucial for the anti-inflammatory and analgesic potential of many heterocyclic compounds. thieme-connect.com Studies on indole–pyrimidine hybrids have also shown notable anti-inflammatory activity in paw edema assays. mdpi.com
Antioxidant Activity: The piperazine ring is a structural component found in numerous potent antioxidant molecules. researchgate.netasianpubs.org Its incorporation into heterocyclic structures like pyrimidine can yield compounds with significant free radical scavenging capabilities. researchgate.netasianpubs.org Diphenylalkyl piperazine derivatives, for example, have demonstrated notable antioxidant activity. nih.gov
The antioxidant potential of pyrimidine derivatives has been evaluated using various in vitro assays. nih.govmdpi.com For example, pyrazolo-pyrimidine derivatives have been assessed for their antioxidant capacity, showing an ability to scavenge free radicals. mdpi.com Similarly, a series of novel piperidine (B6355638) pyrimidine amides were studied for their ability to inhibit lipid peroxidation and scavenge radicals in the DPPH assay, confirming their antioxidant potential. nih.gov
Molecular and Computational Studies on 5 Piperazin 1 Yl Pyrimidine Derivatives
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. jetir.org This method is instrumental in understanding the binding mechanisms of 5-(piperazin-1-yl)pyrimidine derivatives and identifying key structural features for biological activity.
Studies have employed molecular docking to investigate how these derivatives interact with various protein targets. For instance, piperazine-linked pyrimidines have been docked against the p65 subunit of NF-κB, a potential therapeutic target in breast cancer. nih.gov Other research has focused on targets like the Microtubule-Affinity Regulating Kinase 4 (MARK4), an enzyme implicated in various diseases, and Carbonic Anhydrase IX (CAIX), a protein associated with cancer. frontiersin.orgnih.gov The process typically involves preparing the 3D structures of the protein and the ligands, defining a binding site on the protein, and then using a scoring function to evaluate the best binding poses. jetir.org These investigations help in rationalizing the compounds' inhibitory activities and guiding further structural modifications.
A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the protein's active site. This analysis reveals the specific molecular forces that stabilize the complex. For this compound derivatives and related structures, various types of interactions have been identified.
Hydrogen bonds are consistently observed as a key stabilizing interaction. For example, in studies with the dCTPase enzyme, derivatives formed hydrogen bonds with the sidechain of Gln82 and the backbone of Glu78. ijpsdronline.com Similarly, docking studies against CAIX showed that piperazine-linked derivatives formed two to five hydrogen bonds with residues such as Arg6, Trp9, Asn66, Gln92, Thr200, and Pro202. nih.gov
Beyond hydrogen bonding, other interactions play a significant role. Pi-pi stacking, an interaction between aromatic rings, has been noted between the pyridazine (B1198779) ring of a derivative and the Arg109 residue of the dCTPase enzyme. ijpsdronline.com Hydrophobic interactions, which are critical for ligand binding in non-polar pockets, were observed with residues like Ala108, Phe23, Trp47, and Pro79. ijpsdronline.com A structure-based molecular modeling study of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, which include 5-(N4-substituted-piperazin-1-yl) moieties, was conducted to rationalize experimental binding data for adenosine (B11128) receptors. nih.gov This comprehensive analysis of ligand-protein interactions is vital for understanding the molecular basis of a compound's activity and for designing derivatives with improved affinity and selectivity.
Molecular docking simulations provide an estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.
Several studies have reported the predicted binding affinities for this compound derivatives against their respective targets. For instance, certain piperazine-pyrimidine derivatives showed strong binding to the p65 subunit of NF-κB, with binding energies of -9.32 and -7.32 kcal/mol. nih.gov In another study targeting the CAIX protein, a piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative yielded a binding affinity of -8.61 kcal/mol. nih.gov The experimental binding affinities for some derivatives have also been determined, with a 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine derivative showing a high A2A adenosine receptor binding affinity (Ki = 8.62 nM). nih.gov These predicted and experimental values are critical for ranking potential drug candidates and prioritizing them for synthesis and further testing.
| Derivative Class | Target Protein | Predicted Binding Affinity/Activity |
|---|---|---|
| Piperazine-pyrimidine derivative | NF-κB (p65 subunit) | -9.32 kcal/mol nih.gov |
| Piperazine-pyrimidine derivative | NF-κB (p65 subunit) | -7.32 kcal/mol nih.gov |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA7) | CAIX | -8.61 kcal/mol nih.gov |
| Thiazolo[5,4-d]pyrimidine (B3050601) derivative (11) | Adenosine A2A Receptor | Ki = 8.62 nM nih.gov |
| 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivative (6) | Adenosine A1 Receptor | Ki = 11 nM nih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org MD simulations are performed on the most promising ligand-protein complexes identified from docking studies to assess their stability and observe conformational changes. nih.gov These simulations, often run for hundreds of nanoseconds (ns), provide a more realistic representation of the complex in a biological environment, typically by solvating it in a water box. frontiersin.orgijpsdronline.com
The stability of the ligand-protein complex during an MD simulation is a key indicator of a viable drug candidate. This stability is commonly analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
The RMSD measures the average deviation of the protein backbone or ligand atoms over the course of the simulation compared to their initial positions. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in the active site without significant structural changes. nih.govresearchgate.net For example, MD simulations of piperazine-linked derivatives bound to the CAIX protein showed that the ligands maintained their structural integrity over a 100 ns period, with negligible deviations in RMSD values, affirming the stability of the binding. nih.gov
The RMSF, on the other hand, measures the fluctuation of individual amino acid residues. This helps to identify which parts of the protein are flexible and which are stable upon ligand binding. frontiersin.org Analysis of both RMSD and RMSF provides a comprehensive understanding of the dynamic behavior and stability of the this compound derivative within the target's binding pocket. frontiersin.orgnih.gov
| Ligand | Target Protein | Simulation Duration | Ligand RMSD Value |
|---|---|---|---|
| SA2 | CAIX | 100 ns | 1.82 nm nih.gov |
| SA4 | CAIX | 100 ns | 1.40 nm nih.gov |
| SA5 | CAIX | 100 ns | 1.66 nm nih.gov |
| SA7 | CAIX | 100 ns | 1.85 nm nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For piperazine (B1678402) derivatives, QSAR studies have been conducted to develop predictive models for their inhibitory activity against specific targets, such as the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mdpi.com
In a typical QSAR study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (like the energy of the lowest unoccupied molecular orbital), structural (like molar refractivity), or physicochemical (like aqueous solubility). mdpi.com Statistical methods are then used to build a model that correlates a combination of these descriptors with the observed biological activity (e.g., pIC50).
One such study on piperazine derivatives revealed that six specific molecular descriptors were significantly correlated to their biological inhibitory activity:
Lowest Unoccupied Molecular Orbital Energy (ELUMO)
Electrophilicity index (ω)
Molar Refractivity (MR)
Aqueous Solubility (Log S)
Topological Polar Surface Area (PSA)
Refractive Index (n) mdpi.com
The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors and streamlining the drug discovery process. mdpi.com
Ligand-Receptor Modeling Studies and Interaction Energy Fingerprints (IEFs) Analysis
A structure-based molecular modeling study on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, including 5-(N4-R-piperazin-1-yl) compounds, utilized IEFs analysis to rationalize experimental binding data at human adenosine receptors. nih.gov By comparing the IEFs of the synthesized compounds to those of known reference ligands, researchers could understand why certain derivatives showed selectivity for one receptor subtype over another. For instance, the analysis revealed that while the predicted poses of these compounds at the hA2A receptor were similar to a reference antagonist, their poses at the hA1 receptor deviated, leading to a loss of some canonical interactions. nih.gov This level of detailed energetic analysis is highly valuable for elucidating the molecular determinants of ligand affinity and selectivity. nih.govnih.gov
Spectroscopic Analysis in Structural Elucidation
The structural characterization of this compound and its derivatives is heavily reliant on a suite of spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography provide complementary information, allowing for unambiguous confirmation of molecular structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of synthesized compounds.
In ¹H NMR spectra of pyrimidinylpiperazine derivatives, the protons on the pyrimidine (B1678525) ring exhibit characteristic chemical shifts. For instance, in the related compound 2-(1-piperazinyl)pyrimidine (B151936), the proton at the C4/C6 position of the pyrimidine ring appears as a doublet around 8.29-8.31 ppm, while the proton at the C5 position appears as a triplet at approximately 6.45 ppm. chemicalbook.com The protons of the piperazine ring typically appear as multiplets in the aliphatic region of the spectrum. The four protons adjacent to the pyrimidine ring (N-CH₂) often resonate at a different chemical shift than the four protons adjacent to the second nitrogen atom (N-CH₂), for example, around 3.78 ppm and 2.90 ppm, respectively, for 2-(1-piperazinyl)pyrimidine. chemicalbook.com
In derivatives where the pyrimidine ring is substituted, these shifts can vary. For example, in a series of 5-trifluoromethyl-pyrimidin-2-ylamino derivatives, the remaining proton on the pyrimidine ring (H-6) typically resonates as a singlet at approximately 8.4 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For piperazine-containing pyrimidine derivatives, the carbon atoms of the pyrimidine ring show distinct signals in the aromatic region (typically >100 ppm). For example, in a series of 2-(furan-2-yl)-5-(4-substituted-piperazin-1-yl)thiazolo[5,4-d]pyrimidin-7-amine derivatives, pyrimidine carbon signals were observed between approximately 157 ppm and 165 ppm. nih.gov The carbon atoms of the piperazine ring typically resonate in the range of 40-60 ppm. nih.govlew.ro For instance, in one study, the piperazine CH₂ carbons were observed at 51.86 ppm and 46.64 ppm. lew.ro
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Piperazinylpyrimidine Derivatives.
| Compound Type | Nucleus | Pyrimidine Ring | Piperazine Ring (N-CH₂) | Reference |
|---|---|---|---|---|
| 2-(1-Piperazinyl)pyrimidine | ¹H | 8.29 (d), 6.45 (t) | 3.78 (m), 2.90 (m) | chemicalbook.com |
| 5-(4-Benzylpiperazin-1-yl)thiazolo[5,4-d]pyrimidine derivative | ¹H | 7.90-7.91 (m) | 3.73-3.75 (m), 2.34-2.44 (m) | nih.gov |
| 5-(4-Benzylpiperazin-1-yl)thiazolo[5,4-d]pyrimidine derivative | ¹³C | 164.97, 159.24, 157.21 | 53.01, 44.27 | nih.gov |
| 5-Trifluoromethyl-pyrimidin-2-ylamino derivative | ¹H | 8.42 (s) | - | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. nih.govtandfonline.com
The fragmentation patterns observed in the mass spectra offer valuable structural information. In piperazine derivatives, a common fragmentation pathway involves the cleavage of the piperazine ring. For the parent piperazine molecule, characteristic fragments are observed at m/z values corresponding to the loss of ethyleneimine or other small fragments. nist.gov For more complex derivatives, such as those of this compound, fragmentation is expected to occur at the bonds connecting the pyrimidine and piperazine rings, as well as within the piperazine ring itself. researchgate.netsapub.org
Electron ionization (EI-MS) studies on related pyrimidinethiones have shown that fragmentation often begins with the loss of side-chain functional groups, followed by the decomposition of the heterocyclic rings, with the pyrimidine ring often showing greater stability than other attached rings. sapub.org In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a protonated molecular ion [M+H]⁺ is typically observed. nih.govnih.gov The fragmentation of this ion can lead to characteristic product ions corresponding to the pyrimidine moiety and the substituted piperazine moiety. nih.gov For example, the fragmentation of N-methylpiperazine often involves a characteristic neutral loss of 100 Da (C₅H₁₂N₂). researchgate.net
Interactive Table: Common Fragments in Mass Spectrometry of Piperazine Derivatives.
| Fragment Description | Typical m/z | Fragmentation Process | Reference |
|---|---|---|---|
| Protonated Molecular Ion | [M+H]⁺ | Electrospray Ionization (ESI) | nih.govnih.gov |
| Piperazine Ring Fragments | e.g., 56, 42 | Cleavage within the piperazine ring | researchgate.net |
| Pyrimidine-containing Fragment | Varies | Cleavage of the piperazine-pyrimidine bond | sapub.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, the IR spectrum provides signatures for both the aromatic pyrimidine ring and the aliphatic piperazine ring.
Key absorptions include:
Aromatic C-H Stretching: The C-H stretching vibrations of the pyrimidine ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretching: The C-H stretching vibrations of the CH₂ groups in the piperazine ring appear in the 3000-2800 cm⁻¹ region. nih.gov
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring give rise to characteristic absorptions in the 1600-1400 cm⁻¹ range. researchgate.net
C-N Stretching: The stretching vibrations of the C-N bonds of the piperazine ring are typically found in the 1350-1200 cm⁻¹ region. researchgate.net
N-H Stretching: If the piperazine ring is unsubstituted at one nitrogen, a characteristic N-H stretching band can be observed in the region of 3500-3300 cm⁻¹. nih.gov For piperazine-containing thiazolo[5,4-d]pyrimidine derivatives, N-H₂ stretching bands were noted around 3149-3421 cm⁻¹. nih.gov
Interactive Table: Characteristic IR Absorption Bands for Piperazinylpyrimidine Structures.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Reference |
|---|---|---|---|
| N-H Stretch | 3500 - 3300 | Secondary Amine (Piperazine) | nih.gov |
| Aromatic C-H Stretch | 3100 - 3000 | Pyrimidine Ring | vscht.cz |
| Aliphatic C-H Stretch | 3000 - 2800 | Piperazine Ring | nih.gov |
| C=N, C=C Stretch | 1600 - 1400 | Pyrimidine Ring | researchgate.net |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.
While the crystal structure for the parent this compound is not widely reported, studies on closely related isomers and derivatives provide significant insight. For example, the crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and nitrate (B79036) salts have been determined. nih.gov In these structures, the piperazine ring adopts a stable chair conformation. nih.gov This conformation is the most common and lowest energy conformation for piperazine and its derivatives.
The crystal packing in these structures is influenced by intermolecular interactions such as hydrogen bonds. In the chloride salt, weak N—H···Cl interactions link the molecules into zigzag chains. nih.gov In the nitrate salt, bifurcated N—H···(O,O) hydrogen bonds and weak C—H···O interactions create infinite chains. nih.gov Similar studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives also highlight the role of intermolecular N···Cl interactions and π–π stacking between aromatic rings in defining the crystal packing. researchgate.net These findings suggest that this compound derivatives would likely exhibit similar conformational preferences and intermolecular bonding patterns in the solid state.
Interactive Table: Key Crystallographic Features in Pyrimidinylpiperazine Derivatives.
| Feature | Observation | Significance | Reference |
|---|---|---|---|
| Piperazine Conformation | Chair | Most stable, low-energy conformation | nih.gov |
| Protonation Site | Piperazine N atom (not linked to pyrimidine) | Influences charge distribution and bonding | nih.gov |
| Intermolecular Interactions | N—H···Cl, N—H···O hydrogen bonds | Dictates crystal packing and lattice structure | nih.gov |
Future Research Directions and Challenges
Development of Novel Synthetic Routes and Sustainable Chemistry
While various synthetic routes to 5-(piperazin-1-yl)pyrimidine derivatives have been established, a continuing challenge lies in the development of more efficient, cost-effective, and environmentally friendly methods. nih.gov Future research will likely focus on:
Green Chemistry Approaches: The use of water as a solvent, microwave-assisted synthesis, and one-pot cyclization methodologies are gaining traction to reduce reliance on hazardous organic solvents and improve reaction efficiency. nih.gov
Novel Catalytic Systems: Exploring new catalysts, such as palladium-based systems for cross-coupling reactions, can facilitate the introduction of diverse functional groups, expanding the chemical space of accessible derivatives. frontiersin.orgmdpi.com
Scalable Synthesis: A significant hurdle for promising drug candidates is the transition from laboratory-scale synthesis to large-scale industrial production. mdpi.com Developing robust and scalable synthetic protocols is crucial for the eventual clinical and commercial success of these compounds. For instance, a multi-step synthesis was developed for 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives, involving a Suzuki-Miyaura coupling and subsequent functionalization. frontiersin.org Similarly, a five-step synthesis was developed for a series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylates. semanticscholar.org
Exploration of New Biological Targets and Disease Areas
The versatility of the this compound scaffold has led to its exploration in a multitude of therapeutic areas. Future research is expected to broaden this scope even further.
Current and Emerging Therapeutic Areas:
| Therapeutic Area | Specific Targets/Diseases | Key Findings |
| Oncology | Kinase inhibitors (CDK9, EGFR, PI3Kδ), Microtubule targeting agents | Derivatives have shown potent inhibitory activity against various kinases implicated in cancer progression. cardiff.ac.uknih.govnih.govmdpi.com Some compounds exhibit dual inhibitory action, targeting multiple pathways. nih.gov |
| Infectious Diseases | Antiviral (Chikungunya virus), Antibacterial, Antifungal, Antitubercular | The scaffold is a promising starting point for the development of novel anti-infective agents. semanticscholar.orgresearchgate.netacs.orgnih.gov |
| Neurodegenerative Diseases | Adenosine (B11128) A2A receptor antagonists (Parkinson's, Alzheimer's), nNOS inhibitors | Compounds have been designed as potent and selective antagonists for targets relevant to neurodegeneration. frontiersin.orgnih.govacs.org |
| Immunosuppression | Agents for preventing organ transplant rejection | Thiazolo[5,4-d]pyrimidine (B3050601) analogues have demonstrated potent immunosuppressive activity in vitro and in vivo. acs.org |
| Inflammatory Diseases | PI3Kδ inhibitors (Asthma, COPD) | Selective inhibitors have been developed with potential for treating inflammatory airway diseases. nih.gov |
Future exploration will likely delve into other disease areas where the modulation of specific biological targets could be beneficial. The ability to readily modify the scaffold allows for the generation of large libraries of compounds for high-throughput screening against new targets. mdpi.comnih.gov
Advanced Computational Modeling for Rational Design
Computational tools are becoming indispensable in modern drug discovery. For this compound derivatives, future research will increasingly rely on:
Structure-Based Drug Design (SBDD): X-ray crystallography and molecular docking studies provide detailed insights into the binding interactions between the ligand and its target protein. cardiff.ac.ukacs.org This information is crucial for designing new analogues with improved potency and selectivity. For example, docking studies have been used to understand the binding of pyrimidine (B1678525) derivatives to EGFR and COX-2. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the biological activity of novel compounds based on their physicochemical properties, guiding the synthesis of more potent molecules.
Pharmacophore Mapping: This technique helps to identify the essential structural features required for biological activity, enabling the design of new compounds with similar or improved properties. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein interactions, helping to understand the stability of the complex and the role of solvent molecules. frontiersin.org
The integration of these computational approaches will accelerate the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds.
Addressing Selectivity and Off-Target Effects
A major challenge in drug development is ensuring that a compound interacts specifically with its intended target, minimizing off-target effects that can lead to toxicity. nih.gov For this compound-based kinase inhibitors, achieving high selectivity is particularly important due to the conserved nature of the ATP-binding site across the kinome. muni.cz
Future strategies to improve selectivity include:
Targeting Unique Pockets: Designing compounds that bind to less conserved regions of the target protein outside the primary binding site. acs.orgmdpi.com
Fine-tuning Substituents: Minor structural modifications to the pyrimidine core or its substituents can have a significant impact on the selectivity profile. cardiff.ac.uk For instance, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving selectivity for CDK9 over other kinases. cardiff.ac.uk
Comprehensive Kinase Profiling: Screening promising compounds against a broad panel of kinases is essential to identify potential off-target interactions early in the development process. muni.cz
Preclinical and Clinical Development Prospects for Promising Candidates
The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. Several this compound derivatives are progressing through the preclinical and clinical development pipeline.
Key development considerations include:
Pharmacokinetics and ADME Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is crucial for achieving the desired therapeutic effect in vivo. acs.org In silico tools and in vitro assays are used to predict these properties early in the design phase. nih.gov
In Vivo Efficacy: Promising compounds must demonstrate efficacy in relevant animal models of disease before they can be considered for human trials. acs.org
Safety and Toxicology: Thorough safety and toxicology studies are required to identify any potential adverse effects. mdpi.com
One notable example is MRTX849 (Adagrasib), a covalent KRASG12C inhibitor containing a piperazine-pyrimidine moiety, which has advanced to clinical development for the treatment of cancer. acs.org The success of such candidates will pave the way for further investigation into the therapeutic potential of this versatile scaffold.
Q & A
Q. How are in vitro/in vivo selectivity profiles evaluated for piperazine-pyrimidine-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



